molecular formula C7H10Cl2N2 B2865886 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride CAS No. 2126163-00-4

4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride

Cat. No. B2865886
CAS RN: 2126163-00-4
M. Wt: 193.07
InChI Key: BYSDKKACAIKRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride” is also known as “4-Picolyl chloride hydrochloride”. It has a molecular weight of 164.03 . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of “4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride” involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate. This compound is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Physical And Chemical Properties Analysis

“4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride” is a solid at 20 degrees Celsius . It is soluble in DMSO and Methanol . It is also hygroscopic .

Scientific Research Applications

Peptide Synthesis

4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride: is utilized as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides. The group can be introduced in the presence of a base, such as tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . Its reactivity with various organic substrates makes it a valuable compound for constructing complex organic molecules, particularly in the pharmaceutical industry.

Pharmaceutical Intermediates

In the pharmaceutical sector, 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride is used to synthesize intermediates that are crucial for the development of active pharmaceutical ingredients (APIs) . These intermediates can be further modified to produce a range of therapeutic compounds.

Agrochemicals

The compound finds application in the synthesis of agrochemicals . It is involved in creating intermediates that are used in the production of pesticides, herbicides, and fungicides, contributing to the protection of crops and yield optimization.

Material Science

In material science, this chemical is used to modify the surface properties of materials . It can be used to introduce functional groups that allow for further chemical modifications, enhancing the material’s properties for specific applications.

Analytical Chemistry

4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride: can be used in analytical chemistry as a derivatization agent . It reacts with specific functional groups in analytes, making them more detectable or quantifiable in various analytical techniques.

Safety and Hazards

“4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride” is considered hazardous. It can cause severe skin burns and eye damage . It may also be corrosive to metals .

properties

IUPAC Name

4-(chloromethyl)-3,6-dimethylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)6(2)10-9-5;/h3H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSDKKACAIKRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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